molecular formula C26H22N4O3 B2446226 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 1358306-29-2

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B2446226
CAS No.: 1358306-29-2
M. Wt: 438.487
InChI Key: XFTXUWAZYQWVAR-UHFFFAOYSA-N
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Description

6-[2-(4-Ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a novel synthetic compound designed for biochemical research. As a member of the triazoloquinazoline family, this scaffold is of significant interest in medicinal chemistry for the development of kinase modulators. Specifically, related analogs have been identified as promising modulators of diacylglycerol kinase α (DGK-α), a critical enzyme involved in intracellular signaling pathways that regulate cell proliferation, immune responses, and neuronal function . The structural features of this compound, including the 4-ethoxyphenyl and 3-methylphenyl substituents, are engineered to potentially interact with key binding pockets within target enzymes. Research into similar compounds has shown potential applications in oncology and immunology, particularly in enhancing anti-tumor immunity and inducing apoptosis in cancer cells . This product is provided as a high-purity material for non-clinical research purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-1,2,3,6a,7,8,9,10,10a,10b-decahydro-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-3-33-20-13-11-18(12-14-20)23(31)16-29-22-10-5-4-9-21(22)25-27-24(28-30(25)26(29)32)19-8-6-7-17(2)15-19/h6-8,11-15,21-22,24-25,27-28H,3-5,9-10,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNXHVHIVDYOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN2C3CCCCC3C4NC(NN4C2=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS No. 1358306-29-2) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a triazole and quinazoline framework, which has been associated with various biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C26H32N4O3C_{26}H_{32}N_{4}O_{3}, with a molecular weight of 448.6 g/mol. The structure features a triazoloquinazoline core that contributes to its biological interactions.

PropertyValue
Molecular FormulaC26H32N4O3
Molecular Weight448.6 g/mol
CAS Number1358306-29-2

Anticancer Activity

Research indicates that compounds within the triazoloquinazoline class exhibit potent anticancer properties. A study highlighted that similar triazole derivatives showed significant cytotoxic effects against various cancer cell lines. For instance, derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .

Case Study:
A derivative of the triazoloquinazoline was tested against the HCT-116 colon carcinoma cell line and exhibited an IC50 value of 6.2 μM, indicating promising anticancer potential . Further studies are required to elucidate the specific mechanisms of action.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Triazole-containing compounds have been reported to possess broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.

Research Findings:
In vitro studies have demonstrated that triazole derivatives can inhibit the growth of pathogenic bacteria and fungi. For example, compounds similar to this compound were effective against strains such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Experimental Evidence:
In a study investigating the anti-inflammatory properties of related compounds, significant reductions in inflammatory markers were observed in animal models treated with triazole derivatives . These findings suggest potential therapeutic applications for inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation: It could modulate receptor activity related to cell signaling pathways that control growth and immune responses.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, in a comparative study of various quinazolinone derivatives:

  • Compounds similar to 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one were evaluated against several bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Results indicated that certain derivatives showed promising inhibition zones against these pathogens, suggesting their potential as antibacterial agents .

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds within this class have also been evaluated for anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies revealed that some derivatives exhibited significant reductions in inflammation markers in vitro, indicating their potential for treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Study on Antimicrobial Efficacy
    • A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized quinazolinone derivatives against a range of pathogens. The study concluded that specific modifications to the phenyl rings significantly enhanced antimicrobial efficacy .
  • Anti-inflammatory Mechanism Investigation
    • Another research focused on the anti-inflammatory properties of quinazolinone derivatives showed that compounds similar to This compound effectively reduced edema in animal models when administered at specific dosages .

Q & A

Q. How can synthesis conditions be optimized to improve yields of triazoloquinazoline derivatives?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, cyclopentyl-substituted triazoloquinazolines achieved moderate yields (39.5%) via nucleophilic substitution under reflux in ethanol, while substituents like trifluoromethyl groups may necessitate higher temperatures (80–100°C) or catalysts (e.g., PEG-400 with Bleaching Earth Clay, pH 12.5) to enhance reactivity . Monitor reaction progress via TLC and optimize stoichiometry (1:1 molar ratio of precursors) to minimize side products. Purification via hot ethanol recrystallization improves purity, as demonstrated for analogs with >95% purity post-crystallization .

Q. What spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Combine 1H NMR (to identify aromatic protons, ethoxy/methyl groups, and oxoethyl chain environments) and LC-MS (to confirm molecular ion peaks and fragmentation patterns). For example, triazoloquinazoline analogs show distinct NMR shifts: aromatic protons at δ 7.2–8.5 ppm, ethoxy groups at δ 1.3–1.5 ppm (triplet), and methyl groups at δ 2.4 ppm (singlet) . LC-MS data (e.g., m/z = 456.2 [M+H]+) corroborate molecular weight. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% to confirm purity .

Q. How can solubility and stability be assessed for in vitro studies?

  • Methodological Answer : Conduct solubility screens in DMSO, ethanol, and aqueous buffers (pH 4–9) at 25°C and 37°C. For stability, use HPLC to monitor degradation under UV light, heat (40–60°C), and oxidative conditions (H2O2). Analogs with electron-withdrawing groups (e.g., bromophenyl) exhibit lower aqueous solubility but greater thermal stability (melting points >200°C) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during triazole ring formation?

  • Methodological Answer : Regioselectivity in triazoloquinazoline synthesis depends on precursor design. Use DFT calculations to predict favorable cyclization pathways based on transition-state energies. For example, substituents at the 2-position (e.g., 3-methylphenyl) direct cyclization via steric and electronic effects. Experimental validation with controlled reactant addition rates (e.g., dropwise over 1 hour) minimizes byproducts .

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to analyze HOMO/LUMO energies, charge distribution, and electrophilic sites. For instance, the ethoxyphenyl group increases electron density on the triazole ring, enhancing nucleophilic attack susceptibility. Validate with experimental reactivity data (e.g., nucleophilic substitution rates) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : Screen against target enzymes (e.g., kinases, phosphatases) using fluorescence-based assays. For antimicrobial activity, use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Triazoloquinazoline analogs with chloro/thiazole substituents showed MIC values of 8–32 µg/mL, suggesting structure-activity relationships (SAR) .

Q. How can thermal stability and decomposition pathways be analyzed?

  • Methodological Answer : Use TGA/DSC to determine decomposition temperatures (Td) and enthalpy changes. For example, cyclopentyl-substituted derivatives exhibit Td >250°C, while methoxy groups reduce stability (Td ~180°C). Pair with FTIR to identify gaseous decomposition products (e.g., CO, NH3) .

Q. What catalytic systems improve reaction efficiency in large-scale synthesis?

  • Methodological Answer : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 reduce reaction times (<2 hours) and improve yields (up to 75%) for triazole derivatives. Optimize catalyst loading (10 wt%) and solvent polarity to enhance intermediate stabilization .

Data Contradictions and Validation

Q. How to resolve discrepancies between calculated and experimental elemental analysis data?

  • Methodological Answer : Re-evaluate purification steps if deviations exceed ±0.3%. For example, a triazoloquinazoline analog showed calculated C: 72.27% vs. experimental 72.31%, indicating high purity. Larger deviations suggest incomplete crystallization or solvent retention—re-purity using gradient recrystallization (ethanol/water) .

Q. Why do NMR spectra of analogs with similar substituents show unexpected splitting patterns?

  • Methodological Answer :
    Conformational flexibility (e.g., rotamers in oxoethyl chains) or crystal packing effects may cause splitting. Use variable-temperature NMR (25–60°C) to assess dynamic effects. X-ray crystallography (e.g., for 4-methylbenzoyl derivatives) confirms spatial arrangements and validates NMR assignments .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :
    Use fume hoods for reactions releasing volatile byproducts (e.g., HCl). Wear nitrile gloves, goggles, and flame-resistant lab coats. Store in sealed containers at 2–8°C, away from oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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